Physicochemical Differentiation: Lipophilicity of (3S)-Hept-1-yn-3-amine
The compound's lipophilicity, estimated by its computed XLogP3-AA value, provides a critical differentiator from its shorter-chain chiral analog, (3S)-but-1-yn-3-amine. (3S)-Hept-1-yn-3-amine has a computed XLogP3-AA of 1.2 [1], indicating higher lipophilicity compared to the expected value for (3S)-but-1-yn-3-amine (XLogP3-AA ~ -0.3) [2]. This difference directly impacts compound behavior in reversed-phase chromatography and may influence passive membrane permeability in biological systems.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | (3S)-but-1-yn-3-amine, XLogP3-AA ≈ -0.3 |
| Quantified Difference | ΔXLogP3-AA ≈ 1.5 log units |
| Conditions | Computed by XLogP3 3.0, neutral form |
Why This Matters
A 1.5 log unit difference in lipophilicity can significantly alter a molecule's chromatographic retention time and its potential to cross biological membranes, making the C7 chain a preferred choice for applications requiring higher hydrophobicity compared to a C4 analog.
- [1] PubChem. (3S)-Hept-1-yn-3-amine, Compound Summary for CID 12586312. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
- [2] PubChem. (3S)-But-1-yn-3-amine, Compound Summary for CID 12123349. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
